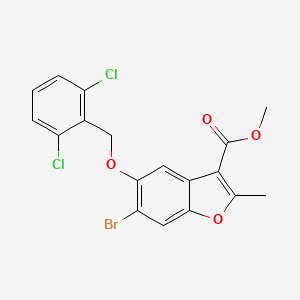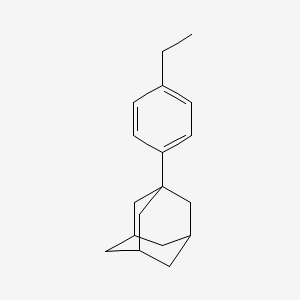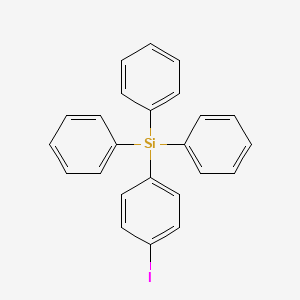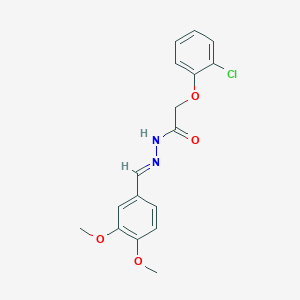![molecular formula C14H10O4S B12041396 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid CAS No. 33494-99-4](/img/structure/B12041396.png)
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid is an organic compound with the molecular formula C14H10O4S It is characterized by the presence of a thiophene ring, a benzoic acid moiety, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 2-hydroxybenzoic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid involves its interaction with various molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-[(2E)-3-(2-furyl)-2-propenoyl]benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-hydroxy-5-[(2E)-3-(2-pyridyl)-2-propenoyl]benzoic acid: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
33494-99-4 |
|---|---|
Molecular Formula |
C14H10O4S |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-hydroxy-5-[(E)-3-thiophen-2-ylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C14H10O4S/c15-12(6-4-10-2-1-7-19-10)9-3-5-13(16)11(8-9)14(17)18/h1-8,16H,(H,17,18)/b6-4+ |
InChI Key |
IIIKXJSCHFNQCQ-GQCTYLIASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)


![3-hydroxy-N-(3-methoxyphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12041340.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-chlorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12041368.png)

![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)

![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)

![N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide;hydrate](/img/structure/B12041412.png)
